molecular formula C13H11FN4O2S B12450029 N-(4-fluorophenyl)-2-(4-nitrophenyl)hydrazinecarbothioamide

N-(4-fluorophenyl)-2-(4-nitrophenyl)hydrazinecarbothioamide

Katalognummer: B12450029
Molekulargewicht: 306.32 g/mol
InChI-Schlüssel: RGLNAJUUZUOOJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorophenyl)-2-(4-nitrophenyl)hydrazinecarbothioamide is a chemical compound that features both fluorine and nitro functional groups attached to a hydrazinecarbothioamide backbone

Vorbereitungsmethoden

The synthesis of N-(4-fluorophenyl)-2-(4-nitrophenyl)hydrazinecarbothioamide typically involves the reaction of 4-fluoroaniline with 4-nitrobenzoyl chloride in the presence of a base to form an intermediate, which is then reacted with thiosemicarbazide to yield the final product. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Analyse Chemischer Reaktionen

N-(4-fluorophenyl)-2-(4-nitrophenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(4-fluorophenyl)-2-(4-nitrophenyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-(4-fluorophenyl)-2-(4-nitrophenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved depend on the specific biological context and the target enzyme or receptor.

Vergleich Mit ähnlichen Verbindungen

N-(4-fluorophenyl)-2-(4-nitrophenyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:

    N-(4-fluorophenyl)-N’-(1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)urea: This compound also contains fluorine and nitro groups but has a different core structure.

    3-(4-fluorophenyl)-N’-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide: Another compound with similar functional groups but a different backbone. The uniqueness of this compound lies in its specific combination of functional groups and its hydrazinecarbothioamide backbone, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H11FN4O2S

Molekulargewicht

306.32 g/mol

IUPAC-Name

1-(4-fluorophenyl)-3-(4-nitroanilino)thiourea

InChI

InChI=1S/C13H11FN4O2S/c14-9-1-3-10(4-2-9)15-13(21)17-16-11-5-7-12(8-6-11)18(19)20/h1-8,16H,(H2,15,17,21)

InChI-Schlüssel

RGLNAJUUZUOOJA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NNC(=S)NC2=CC=C(C=C2)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.